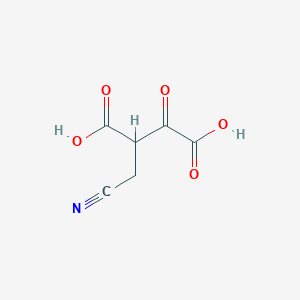![molecular formula C11H10F3N3OS B13044620 2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13044620.png)
2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of thienopyrimidines, which are known for their diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the bicyclic compound through a series of reactions that include nucleophilic substitution and cyclization. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites, leading to the formation of substituted derivatives.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .
Wissenschaftliche Forschungsanwendungen
2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as cytochrome bd oxidase in Mycobacterium tuberculosis, leading to the disruption of bacterial energy metabolism . Additionally, the compound may interact with cellular receptors and signaling pathways, inducing apoptosis in cancer cells and inhibiting the growth of tumors .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one include other thienopyrimidine derivatives such as:
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives: These compounds exhibit similar structural features and biological activities, including antimalarial and antitumor properties.
Pyrido[3′,2′4,5]thieno(furo)[3,2-d]pyrimidin-8-amines: These derivatives have been studied for their antitumor activity and potential therapeutic applications.
Thieno[3,2-d]pyrimidin-4-amines: These compounds are known for their inhibitory activity against specific enzymes and their potential use as chemical probes in biological research.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C11H10F3N3OS |
|---|---|
Molekulargewicht |
289.28 g/mol |
IUPAC-Name |
2-amino-8-(trifluoromethyl)-6,7,8,9-tetrahydro-3H-[1]benzothiolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H10F3N3OS/c12-11(13,14)4-1-2-6-5(3-4)7-8(19-6)9(18)17-10(15)16-7/h4H,1-3H2,(H3,15,16,17,18) |
InChI-Schlüssel |
KASLIAMUZACCNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(CC1C(F)(F)F)C3=C(S2)C(=O)NC(=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 7-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13044538.png)

![N-Hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13044549.png)


![Methyl 4-[2-(1,1,2,2,2-pentafluoroethyl)-2-pyrrolidinyl]phenyl ether](/img/structure/B13044571.png)



![cis-Hexahydro-1H-pyrrolo[3,4-C]pyridin-4(2H)-one hcl](/img/structure/B13044591.png)



![[3beta-(Trifluoromethyl)cyclohexane-1beta-yl]carbamic acid tert-butyl ester](/img/structure/B13044615.png)
